Home > Products > Inhibitors/Agonists P132 > Notoginsenoside R1
Notoginsenoside R1 - 80418-24-2

Notoginsenoside R1

Catalog Number: EVT-459144
CAS Number: 80418-24-2
Molecular Formula: C47H80O18
Molecular Weight: 933.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Notoginsenoside R1 is a dammarane-type saponin extracted from the roots and rhizomes of Panax notoginseng (Burk.) F.H. Chen, a plant traditionally used in Chinese medicine. [, , ] This compound is considered one of the major bioactive components of the plant and has gained significant attention due to its various pharmacological properties. [] Scientific research focuses on its potential in addressing various health challenges, including neuroprotection, inflammation, apoptosis, and ischemia-reperfusion injury. []

Notoginsenoside R2

  • Compound Description: Notoginsenoside R2 is a dammarane saponin found in Panax notoginseng. Research suggests it exhibits various pharmacological activities, including anti-tumor effects .
  • Relevance: Notoginsenoside R2 is a biotransformation product of Notoginsenoside R1. Studies show that Lactiplantibacillus plantarum S165 can effectively convert Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2. This biotransformation process significantly enhances the inhibitory effect on cancer cell proliferation, particularly in H22 hepatoma cells .

20(S)-Notoginsenoside R2

  • Compound Description: This compound is a specific stereoisomer of Notoginsenoside R2, demonstrating enhanced cardioprotective effects compared to Notoginsenoside R1 .
  • Relevance: 20(S)-Notoginsenoside R2 is a product of Notoginsenoside R1 biotransformation mediated by Cordyceps sinensis. This bioconversion introduces a hydroxyl group at the C25 position, potentially contributing to the elevated cardioprotective activity observed against doxorubicin-induced injury .

20(R)-Notoginsenoside R2

  • Compound Description: Similar to its stereoisomer, 20(R)-Notoginsenoside R2 exhibits enhanced cardioprotective effects compared to Notoginsenoside R1 .
  • Relevance: Like 20(S)-Notoginsenoside R2, this compound is a biotransformation product of Notoginsenoside R1 facilitated by Cordyceps sinensis. The bioconversion process, involving the introduction of a hydroxyl group at C25, potentially underlies the increased cardioprotective activity observed, particularly against doxorubicin-induced cardiotoxicity .

25-OH-20(S)-R2

  • Compound Description: This compound, a derivative of Notoginsenoside R2, shows significant potential in mitigating doxorubicin-induced cardiotoxicity .
  • Relevance: 25-OH-20(S)-R2 is a key metabolite identified in the biotransformation pathway of Notoginsenoside R1 by Cordyceps sinensis. This bioconversion process highlights a potential strategy for enhancing the cardioprotective properties of Notoginsenoside R1 .
  • Compound Description: Similar to its stereoisomer, 25-OH-20(R)-R2 demonstrates potential in alleviating doxorubicin-induced cardiotoxicity .
  • Relevance: This compound is another significant metabolite identified in the Notoginsenoside R1 biotransformation pathway mediated by Cordyceps sinensis. This bioconversion process, leading to the formation of 25-OH-20(R)-R2, presents a promising avenue for enhancing the therapeutic potential of Notoginsenoside R1 .

Ginsenoside Rg1

  • Compound Description: Ginsenoside Rg1, a prominent dammarane saponin found in Panax ginseng and Panax notoginseng, is known for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, anti-apoptotic, and anti-ischemic effects .

Ginsenoside Rb1

  • Compound Description: Ginsenoside Rb1, another major protopanaxatriol-type saponin found in Panax ginseng and Panax notoginseng, exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and immunomodulatory effects .

20(S)-Ginsenoside Rh1

  • Compound Description: This compound is a metabolite of Notoginsenoside R1 identified in rat feces, suggesting metabolic conversion within the body .
  • Relevance: The presence of 20(S)-Ginsenoside Rh1 as a metabolite of Notoginsenoside R1 provides insights into the compound's metabolic fate and potential downstream activities in biological systems .

20(R)-Ginsenoside Rh1

  • Compound Description: Similar to its stereoisomer, 20(R)-Ginsenoside Rh1 is a metabolite of Notoginsenoside R1 found in rat feces, indicating metabolic processing within the body .
  • Relevance: The identification of 20(R)-Ginsenoside Rh1 as a Notoginsenoside R1 metabolite contributes to understanding the compound's metabolism and potential downstream biological effects .

Ginsenoside Rh4

  • Compound Description: Ginsenoside Rh4 is another metabolite of Notoginsenoside R1 identified in rat feces, highlighting the compound's metabolic conversion within the body .
  • Relevance: The presence of Ginsenoside Rh4 as a metabolite offers insights into the metabolic fate and potential downstream activities of Notoginsenoside R1 in biological systems .

Protopanaxatriol

  • Relevance: Protopanaxatriol serves as a key structural backbone for Notoginsenoside R1 and several other related ginsenosides, including Ginsenoside Rg1 and Ginsenoside Re . Understanding the activity of protopanaxatriol can provide insights into the shared pharmacological properties of these ginsenosides.

Ginsenoside Re

  • Relevance: While not directly investigated in the provided research papers in relation to Notoginsenoside R1, Ginsenoside Re shares a similar core structure with Notoginsenoside R1 and is also a protopanaxatriol-type ginsenoside . This structural similarity suggests potential overlapping pharmacological properties and warrants further investigation.

Ginsenoside F1

  • Relevance: Ginsenoside F1 is a metabolite of Notoginsenoside R1 identified in rat feces, suggesting a metabolic conversion pathway . This finding highlights the metabolic fate of Notoginsenoside R1 and potential downstream biological effects.

3β,12β-dihydroxydammar-E-20(22)-24-diene-6-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside

  • Compound Description: This compound represents a specific metabolite of Notoginsenoside R1 identified in rat feces, indicating metabolic transformation within the body .
  • Compound Description: Astragaloside IV is a primary active component of Astragalus membranaceus, a herb commonly used in traditional Chinese medicine. It is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects .
  • Relevance: Although not structurally related to Notoginsenoside R1, Astragaloside IV is frequently used in combination with Notoginsenoside R1 and other ginsenosides, such as Ginsenoside Rg1 and Ginsenoside Rb1, in traditional Chinese medicine for enhanced therapeutic efficacy . Studies demonstrate that combining Astragaloside IV with these ginsenosides enhances protection against oxidative stress injury and exhibits synergistic effects in improving energy metabolism in mice following cerebral ischemic reperfusion .

Tanshinone IIA

  • Compound Description: Tanshinone IIA is a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge, a herb used in traditional Chinese medicine. It possesses various pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .
  • Relevance: While structurally dissimilar to Notoginsenoside R1, Tanshinone IIA, alongside Baicalin, has been studied in conjunction with Notoginsenoside R1 for its potential protective effects against hydrogen peroxide (H2O2)-induced damage in cultured rat hippocampal neurons . This research suggests that combining these compounds may enhance neuroprotection through their synergistic antioxidant and anti-inflammatory properties.
Source

Notoginsenoside R1 is primarily extracted from the roots of Panax notoginseng, which is a member of the Araliaceae family. This plant has been utilized in traditional Chinese medicine for centuries, particularly for its purported benefits in enhancing blood circulation and alleviating pain. The extraction process typically involves methods such as solvent extraction and chromatography to isolate and purify Notoginsenoside R1 from other ginsenosides present in the plant material .

Classification

Notoginsenoside R1 is classified as a saponin, specifically under the protopanaxatriol category. Saponins are glycosides with a steroid or triterpenoid aglycone that have diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects .

Synthesis Analysis

Methods

The synthesis of Notoginsenoside R1 can be achieved through both natural extraction from Panax notoginseng and synthetic chemical processes. The natural extraction involves:

  1. Extraction: The dried roots are subjected to solvent extraction using ethanol or methanol.
  2. Purification: The crude extract undergoes purification via techniques such as high-performance liquid chromatography (HPLC) to isolate Notoginsenoside R1 with high purity levels (typically >98%) .

Technical Details

Recent advancements have focused on optimizing extraction conditions, including temperature, solvent type, and extraction duration to maximize yield and purity. For instance, studies have indicated that varying the ethanol concentration can significantly affect the extraction efficiency of Notoginsenoside R1 .

Molecular Structure Analysis

Structure

The molecular formula of Notoginsenoside R1 is C30H52O9, with a molecular weight of 532.73 g/mol. Its structure features a steroid-like backbone with multiple hydroxyl groups and a sugar moiety attached, characteristic of saponins.

Data

The chemical structure can be represented as follows:

C30H52O9\text{C}_{30}\text{H}_{52}\text{O}_{9}

This structure contributes to its biological activity, influencing its interaction with cellular membranes and various biological pathways .

Chemical Reactions Analysis

Reactions

Notoginsenoside R1 undergoes several biochemical transformations in vivo, primarily involving deglycosylation processes that enhance its bioavailability and pharmacological efficacy. The compound is metabolized by human intestinal bacteria, which facilitates its absorption into systemic circulation.

Technical Details

The metabolism of Notoginsenoside R1 has been characterized by two phases:

  • Phase I: Slow deglycosylation occurs at an average rate of 0.18 μmol/h within the first 8 hours.
  • Phase II: A significantly accelerated elimination rate is observed post-initial phase, indicating rapid metabolic processing .
Mechanism of Action

Process

Notoginsenoside R1 exerts its pharmacological effects through multiple mechanisms:

  • Insulin Secretion: It stimulates insulin secretion by activating the phosphatidylinositol 3-kinase/Akt signaling pathway, which is crucial for glucose metabolism.
  • Anti-inflammatory Effects: The compound modulates inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and promoting antioxidant pathways .

Data

Research has shown that Notoginsenoside R1 can improve glucose tolerance in diabetic models and protect against ischemia-reperfusion injury in various organs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Exhibits varying solubility based on pH levels, affecting its absorption profile .

Relevant data indicates that Notoginsenoside R1 has low membrane permeability but can be enhanced through specific formulations aimed at improving bioavailability .

Applications

Notoginsenoside R1 has numerous scientific applications:

  • Diabetes Management: It shows promise in regulating blood glucose levels and enhancing insulin sensitivity.
  • Cardiovascular Protection: Research indicates potential benefits in preventing myocardial infarction and ischemic stroke through anti-inflammatory mechanisms.
  • Neuroprotection: Studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
  • Cancer Research: Its role in inhibiting cancer cell proliferation has been explored, indicating potential therapeutic applications in oncology .

Properties

CAS Number

80418-24-2

Product Name

Notoginsenoside R1

IUPAC Name

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C47H80O18

Molecular Weight

933.1 g/mol

InChI

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3

InChI Key

LLPWNQMSUYAGQI-UHFFFAOYSA-N

Solubility

In water, 1 mg/mL, clear colorless solution

Synonyms

notoginsenoside R 1
notoginsenoside R1
sanchinoside R1

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.